

Massarigenin C: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Massarigenin C	
Cat. No.:	B15562975	Get Quote

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Fungal Metabolite

Introduction

Massarigenin C is a polyketide natural product of fungal origin that has garnered interest in the scientific community for its notable biological activities. As a potent inhibitor of α -glucosidase and neuraminidase, it presents a promising scaffold for the development of therapeutic agents, particularly in the context of metabolic disorders and viral infections. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Massarigenin C**, with a focus on the experimental methodologies and underlying molecular interactions.

Chemical Structure and Properties

Massarigenin C is a structurally complex molecule characterized by a spiroketal ring system. Its systematic IUPAC name is (4R,5R,6R,10R)-rel-(–)-4,6-dihydroxy-10-methyl-3-methylene-2-oxaspiro[4.5]dec-8-ene-1,7-dione[1]. The definitive stereochemistry was established through single-crystal X-ray diffraction analysis.

Table 1: Chemical Identifiers and Properties of Massarigenin C



Identifier/Property	Value	Reference
IUPAC Name	(4R,5R,6R,10R)-rel-(-)-4,6- dihydroxy-10-methyl-3- methylene-2-oxaspiro[4.5]dec- 8-ene-1,7-dione	[1]
Molecular Formula	C11H12O5	[1]
Molecular Weight	224.21 g/mol	
CAS Number	496926-08-0	-
SMILES	C[C@H]1C=CC(=O) INVALID-LINK OC2=O)O">C@HO	_
InChI Key	MWZYYACVPIJBPD- SIWOTSRUSA-N	-
Appearance	Colorless crystals	-
Melting Point	180-182 °C	-
Optical Rotation	[α]D ²⁵ -140 (c 0.1, MeOH)	_
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol	_

Spectroscopic Data

The structural elucidation of **Massarigenin C** was accomplished through a combination of spectroscopic techniques.



Position	¹³ C Chemical Shift (δc)	¹H Chemical Shift (δH, mult., J in Hz)
1	171.5	
3	144.9	_
4	98.6	4.95 (s)
5	129.5	5.05 (s)
6	70.1	4.40 (d, 4.5)
7	200.1	
8	129.9	6.10 (d, 10.0)
9	149.8	7.05 (dd, 10.0, 5.5)
10	38.9	2.80 (m)
11	15.8	1.20 (d, 7.0)

Infrared (IR) Spectroscopy: Key absorptions are observed at 3400 cm⁻¹ (hydroxyl groups), 1740 cm⁻¹ (ester carbonyl), and 1680 cm⁻¹ (enone carbonyl).

High-Resolution Mass Spectrometry (HRMS): The molecular formula has been confirmed by HRMS, showing an [M+H]⁺ ion consistent with C₁₁H₁₃O₅.

Biological Activity and Mechanism of Action

Massarigenin C has demonstrated significant inhibitory activity against key enzymes involved in carbohydrate metabolism and viral propagation.

α-Glucosidase Inhibition

Massarigenin C is a potent inhibitor of α -glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting this enzyme, **Massarigenin C** can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes it a molecule of interest for the management of type 2 diabetes.



Neuraminidase Inhibition

Neuraminidase is a crucial enzyme for the release of new viral particles from infected host cells. **Massarigenin C** has been shown to inhibit neuraminidase, suggesting its potential as an antiviral agent.

In Vivo Efficacy: Oral Sucrose Tolerance Test

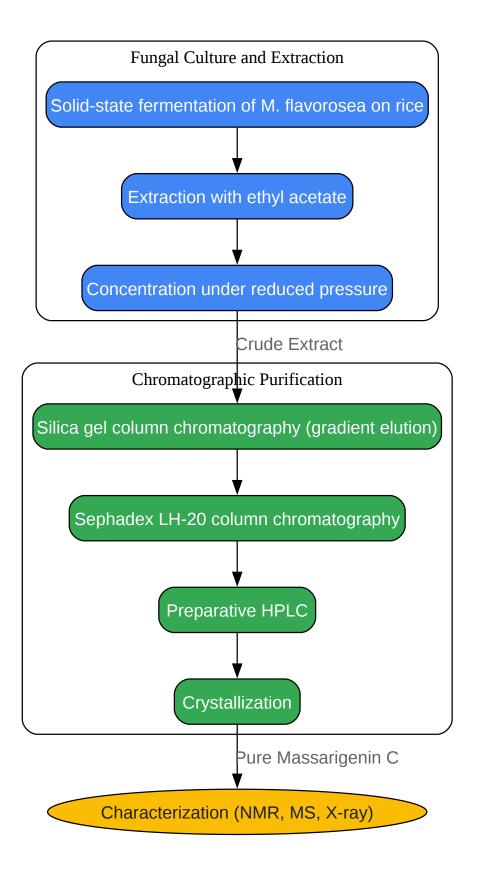
In vivo studies in mice have demonstrated the anti-hyperglycemic effect of **Massarigenin C**. In an oral sucrose tolerance test, administration of **Massarigenin C** significantly reduced the postprandial glucose peak in both normal and hyperglycemic mice, an effect comparable to the clinically used α -glucosidase inhibitor, acarbose.

At present, there is no direct evidence in the scientific literature to suggest that **Massarigenin** \mathbf{C} modulates specific intracellular signaling pathways. Its primary mechanism of action for the observed anti-hyperglycemic effects appears to be the direct inhibition of the digestive enzyme α -glucosidase.

Experimental Protocols Isolation of Massarigenin C from Malbranchea flavorosea

The following is a summary of the experimental protocol for the isolation of **Massarigenin C** from the fungus Malbranchea flavorosea.





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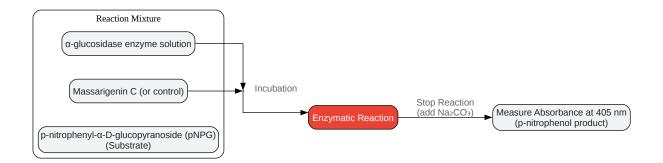
Caption: Workflow for the isolation and purification of **Massarigenin C**.



- Fermentation: Malbranchea flavorosea is cultured on a solid rice medium.
- Extraction: The fermented rice culture is extracted with ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds.
- Crystallization: Pure Massarigenin C is obtained as colorless crystals from a suitable solvent system.

α-Glucosidase Inhibition Assay

The inhibitory activity of **Massarigenin C** against α -glucosidase is determined using a colorimetric assay.



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Caption: Experimental workflow for the α -glucosidase inhibition assay.

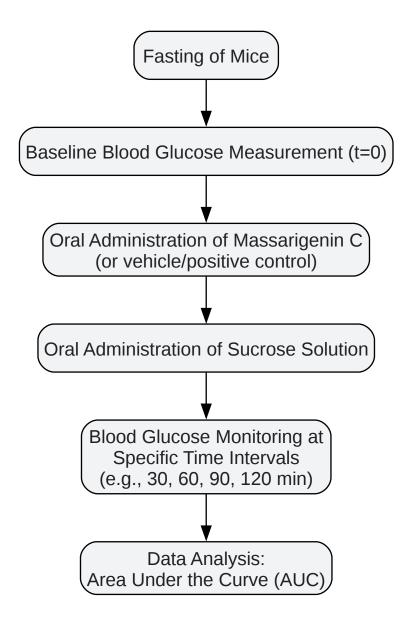


- Reaction Setup: A reaction mixture is prepared containing α-glucosidase enzyme in a suitable buffer, and the test compound (Massarigenin C) at various concentrations.
- Initiation: The reaction is initiated by the addition of the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG).
- Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.
- Termination: The enzymatic reaction is stopped by the addition of a basic solution, such as sodium carbonate.
- Measurement: The amount of p-nitrophenol produced is quantified by measuring the
 absorbance at 405 nm. The inhibitory activity of Massarigenin C is calculated by comparing
 the rate of the reaction in the presence of the inhibitor to that of a control without the inhibitor.

Oral Sucrose Tolerance Test (OSTT)

The in vivo anti-hyperglycemic activity of **Massarigenin C** is assessed using an oral sucrose tolerance test in a mouse model.





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Caption: Protocol for the Oral Sucrose Tolerance Test.

- Animal Preparation: Mice are fasted overnight but allowed access to water.
- Baseline Measurement: A baseline blood glucose level is measured from the tail vein.
- Treatment Administration: The mice are orally administered with either Massarigenin C, a
 vehicle control, or a positive control (e.g., acarbose).
- Sucrose Challenge: After a set period, a sucrose solution is administered orally to all groups.



- Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the sucrose challenge.
- Data Analysis: The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to determine the overall effect of the treatment on glucose tolerance.

Synthesis

To date, a total synthesis of **Massarigenin C** has not been reported in the scientific literature. The compound is currently obtained through isolation from its natural fungal sources.

Conclusion

Massarigenin C is a fungal metabolite with a unique chemical structure and promising biological activities, particularly as an inhibitor of α -glucosidase. Its demonstrated in vivo efficacy in reducing postprandial hyperglycemia highlights its potential as a lead compound for the development of new anti-diabetic agents. Further research is warranted to explore its full therapeutic potential, including a deeper investigation into its mechanism of action and the potential for total synthesis to enable the generation of analogues with improved pharmacological properties.

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References

- 1. α-Glucosidase Inhibitors from Malbranchea flavorosea PubMed [pubmed.ncbi.nlm.nih.gov]
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